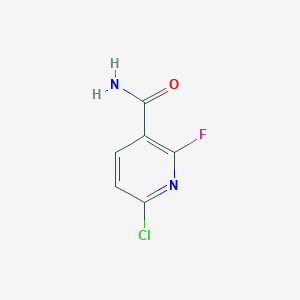
6-Chloro-2-fluoronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-fluoronicotinamide is a chemical compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinamide, where the hydrogen atoms in the pyridine ring are substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoronicotinamide typically involves the chlorination and fluorination of nicotinamide derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like silver fluoride or potassium fluoride under controlled conditions .
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and fluorination steps .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-2-fluoronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Chloro-2-fluoronicotinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or repair mechanisms, thereby exerting its effects on cell proliferation and survival .
Comparación Con Compuestos Similares
- 6-Chloro-2-fluoropurine
- 6-Chloro-2-fluoronicotinic acid
- 6-Chloro-2-fluorobenzamide
Comparison: Compared to these similar compounds, 6-Chloro-2-fluoronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of both chlorine and fluorine atoms can enhance its stability and reactivity in certain reactions .
Propiedades
Fórmula molecular |
C6H4ClFN2O |
|---|---|
Peso molecular |
174.56 g/mol |
Nombre IUPAC |
6-chloro-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4ClFN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) |
Clave InChI |
XWPOKOLHJDCSCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1C(=O)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



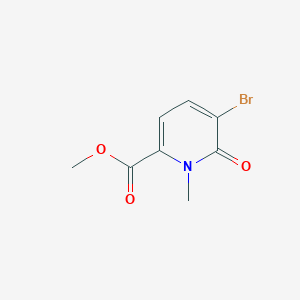
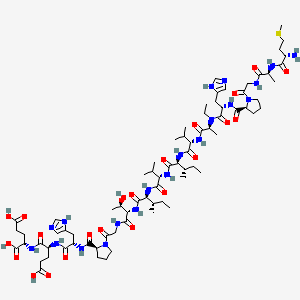
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
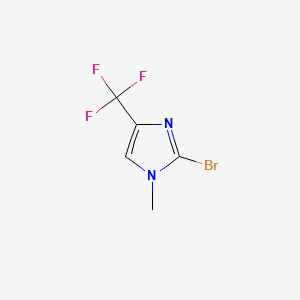
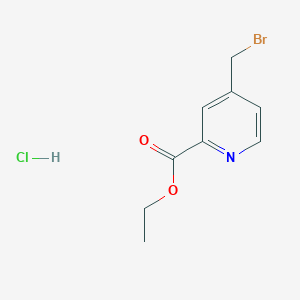
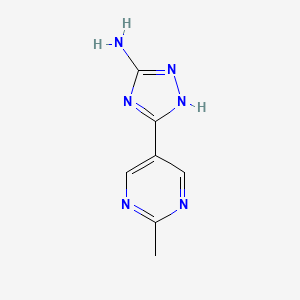
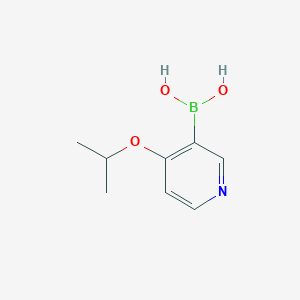
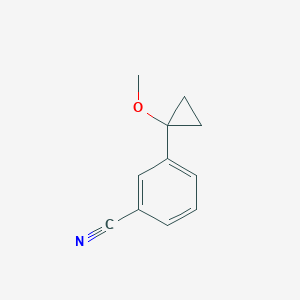
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)
